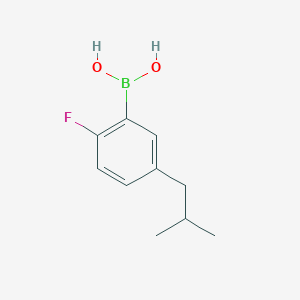
(2-Fluoro-5-isobutylphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoro-5-isobutylphenyl)boronic acid is an organoboron compound with the molecular formula C10H14BFO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluorine atom at the 2-position and an isobutyl group at the 5-position. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (2-Fluoro-5-isobutylphenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. Typically, this reaction is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids . Another method involves the borylation of aryl halides or triflates using pinacolborane in the presence of a palladium catalyst and a tertiary amine base .
Industrial Production Methods: Industrial production methods for boronic acids often involve continuous flow setups for handling and performing organolithium chemistry on a multigram scale. This allows for the synthesis of various compounds with high throughput and efficiency . Additionally, photoinduced borylation of haloarenes and arylammonium salts provides a metal-free and additive-free approach to producing boronic acids .
Chemical Reactions Analysis
Types of Reactions: (2-Fluoro-5-isobutylphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide . This reaction is catalyzed by palladium and typically occurs under mild conditions, making it highly functional group tolerant .
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate or sodium hydroxide. The reactions are often carried out in solvents like toluene or ethanol at temperatures ranging from room temperature to 100°C .
Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(2-Fluoro-5-isobutylphenyl)boronic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex molecules through cross-coupling reactions . In biology, boronic acids are known to interact with diols, making them useful in the development of sensors and diagnostic tools . In medicine, boronic acids have been explored for their potential as enzyme inhibitors and therapeutic agents . Additionally, in industry, boronic acids are used in the production of polymers and materials with unique properties .
Mechanism of Action
The mechanism by which (2-Fluoro-5-isobutylphenyl)boronic acid exerts its effects is primarily through its ability to form stable covalent bonds with diols and other nucleophiles. This interaction is facilitated by the vacant p orbital on the boron atom, which allows it to act as a Lewis acid . In cross-coupling reactions, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
Similar compounds to (2-Fluoro-5-isobutylphenyl)boronic acid include other arylboronic acids, such as phenylboronic acid, 4-fluorophenylboronic acid, and 3-isobutylphenylboronic acid . Compared to these compounds, this compound offers unique reactivity due to the presence of both the fluorine and isobutyl substituents, which can influence its electronic and steric properties .
Properties
Molecular Formula |
C10H14BFO2 |
|---|---|
Molecular Weight |
196.03 g/mol |
IUPAC Name |
[2-fluoro-5-(2-methylpropyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H14BFO2/c1-7(2)5-8-3-4-10(12)9(6-8)11(13)14/h3-4,6-7,13-14H,5H2,1-2H3 |
InChI Key |
FYLGYWWIYLLVFT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)CC(C)C)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















